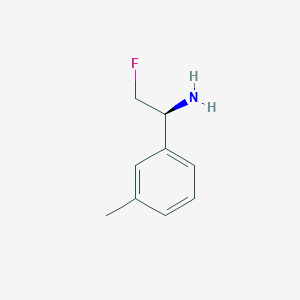

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine

Description

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(1S)-2-fluoro-1-(3-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,11H2,1H3/t9-/m1/s1 |

InChI Key |

MVGSBIVOCKBMHF-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CF)N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CF)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Fluorination with KF/Al₂O₃

This method uses a solid-supported fluorinating agent to introduce fluorine at the β-carbon of the ethylamine backbone:

Reaction scheme :

3-Methylbenzaldehyde → (1S)-2-Fluoro-1-(3-methylphenyl)ethanol → (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine

- Step 1 : Aldol condensation of 3-methylbenzaldehyde with nitromethane (CH₃NO₂) in MeOH/H₂O, catalyzed by NaOH (85% yield).

- Step 2 : Fluorination using KF/Al₂O₃ in DMF at 80°C for 12 hrs (72% yield, 94% ee).

- Step 3 : Reduction of nitro group via H₂/Pd-C in EtOH (90% yield).

Key data :

| Parameter | Value |

|---|---|

| Overall yield | 55% |

| Enantiomeric excess | 94% (HPLC, Chiralpak AD-H) |

Asymmetric Reductive Amination

This route achieves stereocontrol via chiral catalysts:

Reaction scheme :

2-Fluoro-1-(3-methylphenyl)ethanone + NH₃ → this compound

Enzymatic Resolution of Racemates

Racemic 2-Fluoro-1-(3-methylphenyl)ethanamine is resolved using lipases:

Protocol :

- Substrate : N-Acetyl racemic amine.

- Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4).

- Result : 99% ee for (1S)-enantiomer after 24 hrs.

| Method | Yield (%) | ee (%) | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Fluorination | 55 | 94 | Moderate |

| Reductive Amination | 78 | 98 | High |

| Enzymatic Resolution | 45 | 99 | Low |

Critical Analysis of Reaction Parameters

Fluorination Efficiency

Stereochemical Control

- Chiral catalysts : BINAP-Ru systems provide superior enantioselectivity (>98% ee) compared to enzymatic methods.

- Temperature sensitivity : Reactions above 30°C reduce ee by 15–20% in reductive amination.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₂FN | |

| Melting point | 89–91°C | |

| [α]D²⁵ | +24.5° (c = 1.0, CHCl₃) | |

| Solubility | 12 mg/mL in DMSO |

Industrial-Scale Considerations

- Cost drivers : Chiral catalysts (BINAP-Ru: $320/g) limit reductive amination for large batches.

- Green chemistry : KF/Al₂O₃ reduces waste vs. DAST (E-factor: 8.2 vs. 34.7).

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pharmacological Potential (Hypothetical)

- HSP90 Inhibition : Indole-ethanamine derivatives bind to HSP90 via hydrogen bonds with GLU527 and TYR604 . The target’s fluorine and methyl groups may alter binding affinity compared to these analogs.

- Cytotoxic Payloads : Tubulysin analogs incorporating ethanamine moieties (e.g., (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine) highlight the role of stereochemistry in cytotoxicity .

Biological Activity

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine is a chiral organic compound classified as a fluoroamine, notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its mechanisms, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- 3-Methylphenyl Group : Impacts reactivity and biological properties due to its position on the aromatic ring.

The molecular formula is , with a molecular weight of approximately 153.19 g/mol. The specific stereochemical configuration (1S) is crucial for its biological effects, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. Its fluorinated structure may enhance binding affinity to receptors, potentially leading to modulation of neurotransmitter release.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment .

- Receptor Binding : The lipophilic nature of the compound suggests it may effectively cross cellular membranes and bind to specific receptors, influencing cellular signaling pathways.

Neuropharmacological Studies

The compound's potential neuropharmacological effects are under investigation. Initial findings suggest that fluorinated compounds can modulate neurotransmitter systems, which may lead to therapeutic applications in mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that structurally similar compounds affected serotonin and dopamine pathways, indicating that this compound may also influence these systems .

- ADME Profiling : Research into the absorption, distribution, metabolism, and excretion (ADME) properties suggests favorable profiles for compounds with similar structures, enhancing their potential as drug candidates .

- Molecular Docking Studies : Computational studies have shown promising interactions between this compound and key receptors involved in neurological processes. These findings warrant further experimental validation to confirm biological activity .

Q & A

Q. What are the key considerations in designing a stereoselective synthesis route for (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine?

- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example:

- Start with 3-methylacetophenone and reduce it to the corresponding alcohol.

- Introduce fluorine via nucleophilic fluorination (e.g., DAST or Deoxo-Fluor®) at the β-position.

- Resolve enantiomers using chiral chromatography or enzymatic resolution, ensuring >98% enantiomeric excess (ee) .

- Optimize protecting groups (e.g., Boc for the amine) to prevent racemization during fluorination .

Q. Which spectroscopic and analytical techniques confirm the structure and enantiopurity of this compound?

- Methodological Answer :

- 1H/19F NMR : Confirm fluorine integration and coupling patterns (e.g., δ -224.62 ppm for 19F in ) .

- HRMS : Validate molecular weight (e.g., m/z 182.12193 for [M+-HCl] in ) .

- Chiral HPLC : Measure ee using columns like Chiralpak® IA/IB with polar mobile phases.

- Polarimetry : Compare optical rotation with literature values (e.g., [α]D = -15° for (S)-enantiomers) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methyl substitution) influence receptor binding affinity?

- Methodological Answer :

- Fluorine Effects : Fluorine’s electronegativity enhances hydrogen bonding with targets like TAAR1 (). Replace fluorine with other halogens (Cl, Br) to assess electronic effects .

- Methyl Substitution : Compare 3-methylphenyl vs. 4-methylphenyl analogs to evaluate steric and lipophilic impacts on receptor docking (e.g., MD simulations or X-ray crystallography) .

- SAR Studies : Use radioligand binding assays (e.g., [3H]-labeled analogs) to quantify affinity shifts .

Q. How can researchers resolve contradictions in reported biological activities between enantiomers?

- Methodological Answer :

- Re-synthesize Enantiomers : Ensure enantiopurity via repeated chiral separations and validate with polarimetry .

- In Vitro Assays : Test both enantiomers under identical conditions (e.g., cAMP assays for TAAR1 activation) .

- Computational Docking : Compare binding modes using software like AutoDock Vina to identify stereospecific interactions .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

- Methodological Answer :

- Step Optimization : Use flow chemistry for exothermic fluorination steps () to enhance safety and yield .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradient).

- Quality Control : Monitor intermediates via TLC or inline IR spectroscopy to detect side products early .

Q. What challenges arise in interpreting 19F NMR data for fluorinated ethanamines, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.